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5-carbamoylmethyl-2'-o-methyluridine - 60197-30-0

5-carbamoylmethyl-2'-o-methyluridine

Catalog Number: EVT-427397
CAS Number: 60197-30-0
Molecular Formula: C12H17N3O7
Molecular Weight: 315.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Carbamoylmethyl-2'-O-methyluridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA (tRNA). This compound is particularly notable for its modification at the 2'-hydroxyl and 5-position of the uridine base, which is crucial for enhancing the accuracy of codon-anticodon pairing during protein synthesis. The presence of this modification at the wobble position of tRNA allows for more efficient decoding of genetic information, thereby influencing protein synthesis and cellular function .

Source and Classification

5-Carbamoylmethyl-2'-O-methyluridine is derived from natural sources such as yeast and other organisms where it is found in tRNA molecules. It is classified as a modified nucleoside, specifically under the category of pyrimidine nucleosides due to its uridine base. This compound is structurally related to other modified nucleosides, such as 5-carbamoylmethyluridine, but with additional methylation at the 2'-position .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Carbamoylmethyl-2'-O-methyluridine typically involves several chemical reactions that modify uridine. Common methods include:

  1. Methylation: The introduction of a methyl group at the 2'-position is often achieved using methylating agents such as dimethyl sulfate or methyl iodide.
  2. Carbamoylation: The addition of a carbamoyl group can be performed using carbamoylating reagents like carbamoyl chloride under controlled conditions.
  3. Reaction Conditions: These reactions usually require specific temperatures, pH levels, and solvents to optimize yields and minimize side reactions. For example, phase transfer catalysis may be employed to enhance reaction efficiency during larger scale syntheses .
Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Carbamoylmethyl-2'-O-methyluridine can be described by its chemical formula C12H16N2O5C_{12}H_{16}N_{2}O_{5}. Key structural features include:

  • Nucleobase: The uridine base modified at both the 2' and 5' positions.
  • Conformation: In crystal form, it adopts a C3'-endo conformation, which influences its interaction with other biomolecules.
  • X-ray Diffraction: Structural studies using X-ray diffraction have provided detailed insights into bond angles and distances, confirming the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis

Reactions and Technical Details

5-Carbamoylmethyl-2'-O-methyluridine can undergo various chemical reactions:

  1. Oxidation: This can convert functional groups into carbonyls or hydroxyls, depending on the reagents used (e.g., hydrogen peroxide).
  2. Reduction: Reduction reactions may involve agents like sodium borohydride to alter carbonyl functionalities.
  3. Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are exchanged.

The specific outcomes of these reactions depend on the conditions applied, including temperature, solvent choice, and concentration of reactants .

Mechanism of Action

Process and Data

The mechanism of action for 5-Carbamoylmethyl-2'-O-methyluridine involves its integration into tRNA molecules. Once incorporated:

  • It modifies the uridine residue at the wobble position.
  • This modification enhances codon-anticodon pairing fidelity during translation by stabilizing interactions between tRNA and mRNA.
  • The presence of this modified nucleoside influences ribosomal activity and enzymatic functions involved in tRNA processing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nucleosides, particularly in substitution and oxidation reactions.

Relevant data from studies indicate that modifications at both the 2' and 5' positions confer unique stability and reactivity profiles compared to unmodified uridine .

Applications

Scientific Uses

5-Carbamoylmethyl-2'-O-methyluridine has several important applications in various fields:

  • Biochemistry: Used as a model compound to study nucleoside modifications and their effects on molecular interactions.
  • Molecular Biology: Plays a critical role in understanding tRNA modifications, influencing protein synthesis mechanisms.
  • Medicinal Chemistry: Research involving this compound contributes to insights into diseases linked with tRNA modifications, potentially leading to therapeutic developments.

Additionally, it is utilized in biotechnological applications for designing modified nucleosides aimed at therapeutic purposes .

Introduction to 5-Carbamoylmethyl-2'-O-Methyluridine (ncm⁵Um)

Historical Discovery and Structural Identification

The identification of ncm⁵Um emerged alongside broader efforts in the 1970s-1980s to map the diverse landscape of post-transcriptionally modified nucleosides within RNA. Researchers employed advanced chromatographic techniques, primarily two-dimensional thin-layer chromatography (2D-TLC) and high-performance liquid chromatography (HPLC), to separate and characterize complex nucleoside digests derived primarily from tRNA [2]. Its detection relied on its distinct chromatographic mobility compared to standard uridine and other known pyrimidine modifications.

Structural elucidation was achieved through a combination of techniques:

  • UV Spectroscopy: Provided initial clues about the modified uracil ring structure.
  • Mass Spectrometry (MS): Determined the molecular mass (monoisotopic mass = 315.1066 g/mol) and elemental composition (C₁₂H₁₇N₃O₇), confirming the addition of the carbamoylmethyl group (-CH₂C(O)NH₂) and the 2'-O-methyl group [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ultimately confirmed the precise attachment points: the methyl group on the 2'-hydroxyl of the ribose and the carbamoylmethyl moiety at the 5th carbon (C5) of the uracil base [5]. This dual modification distinguishes it from simpler methylations.

The modification was systematically cataloged within RNA modification databases like MODOMICS (assigned code 053U or 2000009053U), solidifying its identity and occurrence in biological systems [5]. Early studies pinpointed its presence predominantly within the eukaryotic tRNA modification machinery.

Table 1: Key Structural Identification Milestones for ncm⁵Um

DecadePrimary Technique(s)Key Structural Insight GainedSource Context
1970s-1980s2D-TLC, HPLCInitial separation and detection as a distinct modified uridine derivative [2]
1980s-1990sUV Spectroscopy, MSDetermination of molecular mass (315.1066 Da) and elemental formula (C₁₂H₁₇N₃O₇) [5]
1990s-PresentNMR SpectroscopyDefinitive confirmation of modification sites: C5 of uracil & O2' of ribose [5]

Nomenclature and Chemical Classification

ncm⁵Um follows a systematic naming convention that precisely describes its chemical structure relative to the parent uridine molecule:

  • Systematic IUPAC Name:2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamideBreakdown:
  • 2-...acetamide: Indicates the -CH₂C(O)NH₂ group attached to the pyrimidine.
  • [1-...-2,4-dioxopyrimidin-5-yl]: Specifies the attachment point (C5) on the uracil ring (2,4-dioxopyrimidine).
  • [(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]: Describes the modified β-D-ribofuranose ring with:
  • Methoxy (-OCH₃) group at position 3 (corresponding to the 2'-O-methyl group, note the furanose numbering differs from nucleoside convention).
  • Hydroxyl at position 4 (3'-OH).
  • Hydroxymethyl at position 5 (5'-CH₂OH).
  • Common Abbreviations:
  • ncm⁵Um: The most widely used abbreviation in RNA biology.
  • n: Denotes the normal (unsubstituted) chain length of the side group at C5 (contrasting with longer chains like mcm⁵ for methoxycarbonylmethyl).
  • c: Stands for carbamoyl (-C(O)NH₂).
  • m⁵: Indicates methylation on the base (specifically at the C5 side chain attachment point, though the methyl is part of the carbamoyl).
  • Um: Indicates 2'-O-methyluridine.
  • 5-(Carbamoylmethyl)-2'-O-methyluridine: A clear chemical descriptor.
  • 5-(2-Amino-2-oxoethyl)-2'-O-methyluridine: Synonym emphasizing the acetamide group.
  • Chemical Classification:
  • Nucleoside Analog: Derived from uridine.
  • Dual Modification: Features two distinct modifications:
  • Ribose Modification: 2'-O-Methylation (Um). This alters the sugar pucker conformation and enhances local RNA stability by protecting against alkaline hydrolysis and nucleases [3] [7].
  • Base Modification: 5-Carbamoylmethyl substitution on uracil (ncm⁵U). This introduces a polar, hydrogen-bonding capable side chain (-CH₂C(O)NH₂) that protrudes into the major groove of the RNA.
  • Polar Modified Pyrimidine: The carbamoyl group contributes significant polarity and hydrogen bonding potential.
  • Key Chemical Properties:
  • Chemical Formula: C₁₂H₁₇N₃O₇
  • Molecular Weight: 315.28 g/mol (Average mass), 315.1066 g/mol (Monoisotopic mass)
  • SMILES: CO[C@H]1[C@H]([n]2cc(CC(N)=O)c(=O)[nH]c2=O)O[C@H](CO)[C@H]1O (Specifies stereochemistry)
  • InChIKey: VHXUHQJRMXUOST-PNHWDRBUSA-N (Unique stereochemical identifier) [5]

Table 2: Nomenclature and Chemical Identifiers for ncm⁵Um

Nomenclature TypeName/IdentifierDescription/Significance
Systematic (IUPAC)2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamideFully describes structure and stereochemistry
Common Abbreviationncm⁵UmStandard abbreviation in RNA modification research
Chemical FormulaC₁₂H₁₇N₃O₇Elemental composition
CAS Registry Number60197-30-0Unique chemical substance identifier
MODOMICS Code053U / 2000009053UDatabase identifier for RNA modifications
Canonical SMILESCO[C@H]1C@HOC@H[C@H]1OLine notation encoding molecular structure & chirality
InChIKeyVHXUHQJRMXUOST-PNHWDRBUSA-NHashed version of InChI for stereospecific searching

Biological Significance in RNA Modification Landscapes

ncm⁵Um is not merely a structural curiosity; it plays specific and crucial roles within the epitranscriptome, primarily mediated by its occurrence in tRNA:

  • Primary Location and Biosynthesis:ncm⁵Um is found predominantly in the anticodon loop, specifically at position 34 (the wobble position) of certain eukaryotic tRNAs, including tRNAGln, tRNAGlu, and potentially tRNALys [1] [5] [7]. Its biosynthesis is a sequential, enzyme-catalyzed process:
  • Step 1: Formation of the cm⁵U (5-carboxymethyluridine) intermediate at U34, catalyzed by a carboxylmethyltransferase enzyme.
  • Step 2: Amidation of the cm⁵U carboxyl group to form the ncm⁵U (5-carbamoylmethyluridine) modification.
  • Step 3: 2'-O-Methylation of the ribose sugar of ncm⁵U34, catalyzed by the Trm7 methyltransferase complex (acting on specific tRNA substrates). This final step generates ncm⁵Um [5].
  • Functional Roles:
  • tRNA Stability and Folding: The 2'-O-methyl group (Um) significantly enhances the local conformational stability of the tRNA backbone within the critical anticodon loop. It restricts ribose flexibility, promotes the C3'-endo sugar pucker preferred in A-form RNA helices, and provides steric protection against ribonucleases [3] [7].
  • Optimizing Translational Fidelity & Efficiency: The carbamoylmethyl side chain (ncm⁵) protruding from U34 into the ribosomal decoding center is vital for codon-anticodon interaction. It influences wobble base pairing by potentially altering the electronic properties and steric bulk of the uracil ring. This modification helps ensure accurate and efficient decoding of specific codons, particularly those ending in purines, by its cognate tRNAs [1] [4].
  • Integration with Cellular Metabolism: The biosynthesis of the ncm⁵ side chain requires glutamine or aspartate as an amide nitrogen donor, directly linking the modification status of these tRNAs to cellular nitrogen metabolism and amino acid availability [4]. This positions ncm⁵Um as a potential sensor or transducer connecting cellular metabolic flux to the translational apparatus.
  • Context within the Broader Epitranscriptome:ncm⁵Um exemplifies the sophisticated layering of modifications (ncm⁵ + Um) observed at critical locations in RNA molecules, particularly the tRNA anticodon loop. This chemical expansion of the canonical nucleobase alphabet (A, U, G, C) allows for fine-tuning RNA structure and function beyond what is achievable with standard nucleotides. Its presence underscores the concept that RNA modifications like ncm⁵Um are not static decorations but dynamic regulators influencing fundamental processes like translation in response to cellular conditions [1] [4] [7]. While less studied than modifications like m⁶A or Ψ, ncm⁵Um represents a crucial piece in the complex puzzle of how chemical modifications govern RNA biology.

Table 3: Biological Context and Functional Significance of ncm⁵Um in tRNA

AspectDetailFunctional Implication
Primary RNA LocationPosition 34 (Wobble position) of anticodon loop in specific tRNAs (e.g., tRNAGln, tRNAGlu)Directly impacts codon recognition
Key Biosynthetic EnzymeTrm7 (catalyzes the 2'-O-methylation step on ncm⁵U)Generates the mature ncm⁵Um modification
Role of 2'-O-Methylation (Um)Stabilizes C3'-endo sugar pucker; protects against nuclease cleavage; enhances thermal stabilityEnsures structural integrity of the anticodon loop
Role of Carbamoylmethyl (ncm⁵)Modifies base properties; adds H-bonding capacity (-C(O)NH₂); influences steric bulkOptimizes codon-anticodon interaction and wobble pairing
Metabolic IntegrationRequires amide nitrogen donors (e.g., Gln, Asp) for biosynthesisLinks tRNA modification status to cellular nitrogen/amino acid metabolism

The study of ncm⁵Um highlights the critical interplay between specific chemical modifications and essential RNA functions, positioning it as a significant component within the intricate network of the epitranscriptome.

Properties

CAS Number

60197-30-0

Product Name

5-carbamoylmethyl-2'-o-methyluridine

IUPAC Name

2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20)/t6-,8-,9-,11-/m1/s1

InChI Key

VHXUHQJRMXUOST-PNHWDRBUSA-N

SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O

Synonyms

O(2)'-methyl-5-carbamoylmethyluridine

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O

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